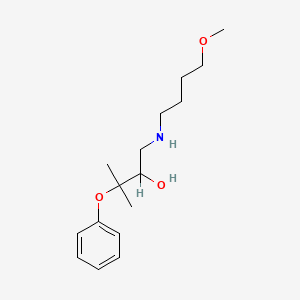
2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybutylamino)-3-methyl-3-(phenoxy)butan-2-ol is a synthetic organic compound with a complex structure that includes both amine and alcohol functional groups.
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxybutylamino)-3-methyl-3-(phenoxy)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybutylamine with 3-methyl-3-(phenoxy)butan-2-one under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(4-Methoxybutylamino)-3-methyl-3-(phenoxy)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted amines, alcohols, and ketones .
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybutylamino)-3-methyl-3-(phenoxy)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxybutylamino)-3-methyl-3-(phenoxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels and exerting antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxybutylamino)-3-methyl-3-(phenoxy)butan-2-ol can be compared with similar compounds such as:
1-(4-Methoxybutylamino)-3-(phenoxy)butan-2-ol: This compound lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
3-Methyl-3-(phenoxy)butan-2-ol:
Eigenschaften
CAS-Nummer |
7565-18-6 |
|---|---|
Molekularformel |
C16H27NO3 |
Molekulargewicht |
281.39 g/mol |
IUPAC-Name |
1-(4-methoxybutylamino)-3-methyl-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C16H27NO3/c1-16(2,20-14-9-5-4-6-10-14)15(18)13-17-11-7-8-12-19-3/h4-6,9-10,15,17-18H,7-8,11-13H2,1-3H3 |
InChI-Schlüssel |
GOXJEQMNHQSIGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CNCCCCOC)O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


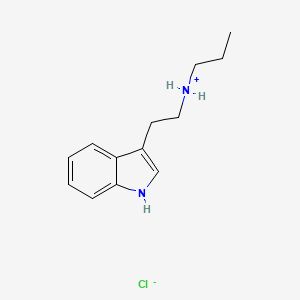

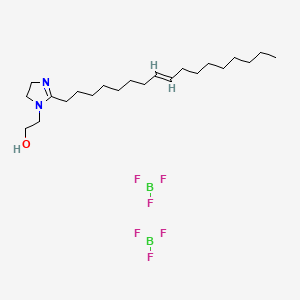
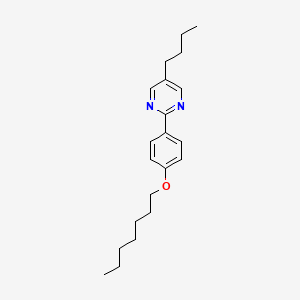
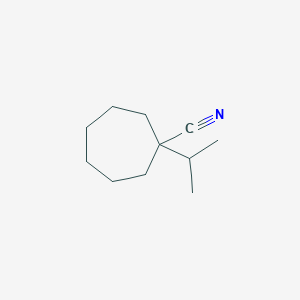
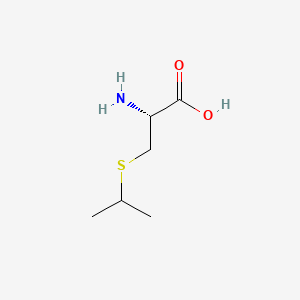

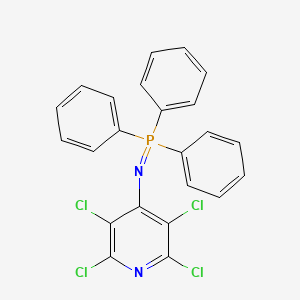
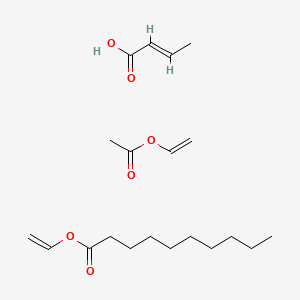
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)


![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)

